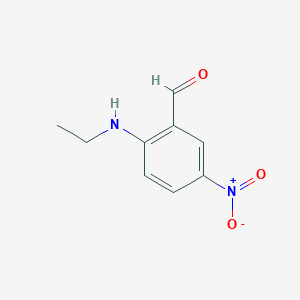
2-(Ethylamino)-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethylamino group at the 2-position and a nitro group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde typically involves the nitration of 2-ethylaminobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 5-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors and precise control of temperature and reaction time to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: 2-(Ethylamino)-5-aminobenzaldehyde.
Oxidation: 2-(Ethylamino)-5-nitrobenzoic acid.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrobenzaldehyde: Similar structure but with an amino group instead of an ethylamino group.
2-(Methylamino)-5-nitrobenzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-4-nitrobenzaldehyde: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(ethylamino)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3 |
Clave InChI |
NEAJDJOHJXDZFN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


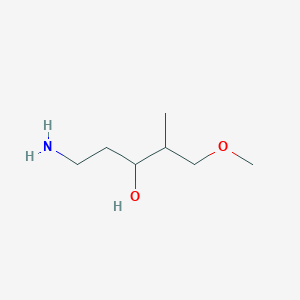
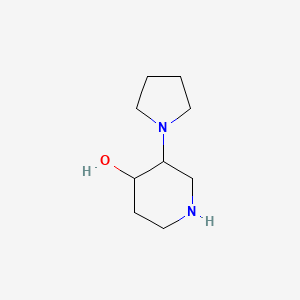
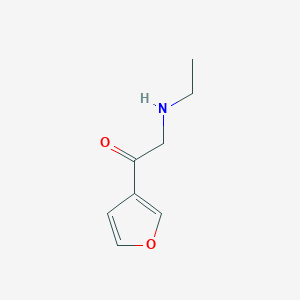
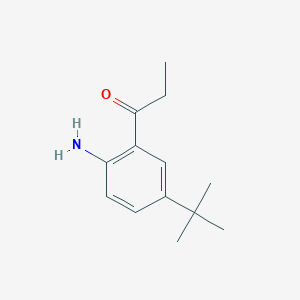
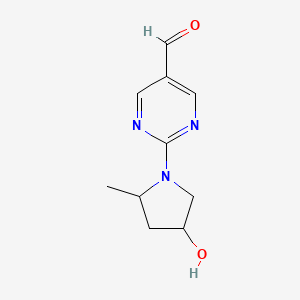

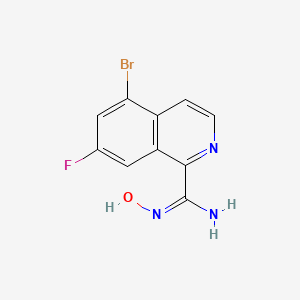
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
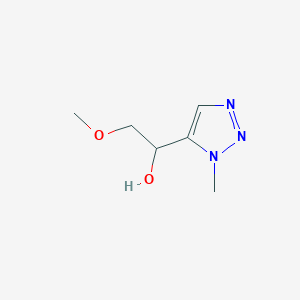
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

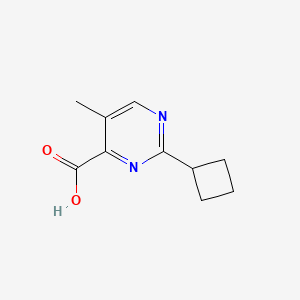
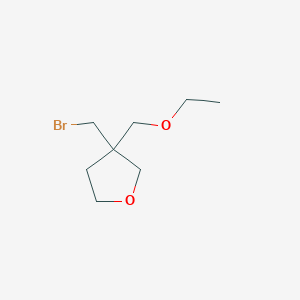
![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
